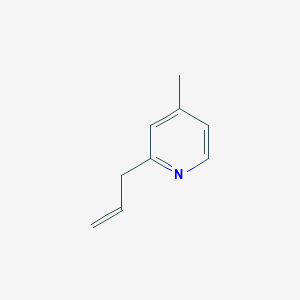

3-(4-Methyl-2-pyridyl)-1-propene

説明

3-(4-Methyl-2-pyridyl)-1-propene (CAS: 113985-34-5) is an organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a propenyl group at the 2-position. Its molecular formula is C₉H₁₁N, with a molecular weight of 133.19 g/mol .

特性

IUPAC Name |

4-methyl-2-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-4-9-7-8(2)5-6-10-9/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKETXIQMFCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551489 | |

| Record name | 4-Methyl-2-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113985-34-5 | |

| Record name | 4-Methyl-2-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 4-Methyl-2-pyridinecarboxaldehyde

The aldehyde precursor is synthesized via oxidation of 4-methyl-2-pyridinemethanol using manganese dioxide (MnO₂) in dichloromethane. Alternatively, formylation of 4-methylpyridine via directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with DMF (dimethylformamide) yields the aldehyde.

Ylide Generation and Alkene Formation

The ylide is generated by treating (2-bromoethyl)triphenylphosphonium bromide with a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Subsequent addition of 4-methyl-2-pyridinecarboxaldehyde at 0°C initiates the Wittig reaction, yielding the target alkene after 12–24 hours. Purification via silica gel chromatography typically affords moderate yields (60–70%).

Table 1: Wittig Reaction Optimization Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | THF | 65 |

| Base | NaH | 68 |

| Temperature | 0°C to room temperature | 70 |

Elimination Reactions

Elimination strategies offer a cost-effective route to alkenes, leveraging dehydration or dehydrohalogenation of alcohol or halide precursors.

Acid-Catalyzed Dehydration of 3-(4-Methyl-2-pyridyl)-1-propanol

Heating 3-(4-Methyl-2-pyridyl)-1-propanol with concentrated sulfuric acid (H₂SO₄) in toluene under reflux induces dehydration. The reaction proceeds via an E1 mechanism, forming a carbocation intermediate that eliminates a proton to generate the alkene. Yields are moderate (45–55%) due to competing side reactions, including carbocation rearrangements.

Base-Induced Dehydrohalogenation of 3-(4-Methyl-2-pyridyl)-1-bromopropane

Treatment of the bromide precursor with potassium tert-butoxide (KOtBu) in THF at 0°C promotes an E2 elimination. Steric hindrance from the pyridine ring favors the formation of the terminal alkene. This method achieves higher yields (70–75%) compared to acid-catalyzed dehydration.

Table 2: Elimination Reaction Performance Comparison

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 3-(4-Me-2-Py)CH₂CH₂CH₂OH | H₂SO₄ | Reflux, toluene | 45 |

| 3-(4-Me-2-Py)CH₂CH₂CH₂Br | KOtBu | THF, 0°C to RT | 72 |

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable precise construction of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are particularly relevant.

Suzuki-Miyaura Coupling

Reacting 2-bromo-4-methylpyridine with allylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a dioxane/water mixture (3:1) at 80°C yields the target compound. The reaction proceeds via oxidative addition and transmetallation steps, with yields reaching 50–60%.

Heck Reaction

Coupling 2-bromo-4-methylpyridine with ethylene gas under palladium acetate (Pd(OAc)₂) catalysis and triethylamine (Et₃N) as a base in dimethylformamide (DMF) at 100°C generates the alkene. However, low regioselectivity and gaseous reactant handling challenges limit practicality.

Table 3: Cross-Coupling Method Efficiency

| Halide | Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Bromo-4-methylpyridine | AllylB(OH)₂ | Pd(PPh₃)₄ | 58 |

| 2-Bromo-4-methylpyridine | Ethylene | Pd(OAc)₂ | 40 |

Alternative Synthetic Approaches

Aldol Condensation

Condensation of 4-methyl-2-pyridinecarboxaldehyde with acetone under basic conditions forms a β-hydroxy ketone intermediate. Subsequent dehydration with phosphoric acid (H₃PO₄) yields the alkene. However, poor regiocontrol and side product formation reduce viability (yields <30%).

Alkyne Hydration

Partial hydrogenation of 3-(4-Methyl-2-pyridyl)-1-propyne using Lindlar catalyst (Pd/CaCO₃, quinoline) selectively generates the cis-alkene. Further isomerization to the trans-configuration requires photochemical or thermal treatment, complicating the process.

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Wittig Reaction | High selectivity, moderate yields | Moisture-sensitive reagents |

| Elimination | Cost-effective, scalable | Competing side reactions |

| Suzuki Coupling | Versatile, functional group tolerance | Expensive catalysts |

| Aldol Condensation | Simple reagents | Low yields, poor regiocontrol |

化学反応の分析

Types of Reactions

3-(4-Methyl-2-pyridyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the propene group to a propyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 3-(4-Methyl-2-pyridyl)propane.

Substitution: Various substituted pyridines depending on the reagents used.

科学的研究の応用

3-(4-Methyl-2-pyridyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(4-Methyl-2-pyridyl)-1-propene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

1-(4-Methylphenyl)-3-(4-pyridyl)-2-propene-1-one

This compound (CAS: 161121-78-4) shares a pyridyl group and a propenyl chain but differs in key structural aspects:

- Functional Groups : The presence of a ketone (C=O) at the 1-position distinguishes it from 3-(4-Methyl-2-pyridyl)-1-propene, which lacks this functionality.

- Substitution Pattern : The pyridyl group is at the 4-position here, compared to the 2-position in the target compound.

- Reactivity : The ketone group in this analog may enhance electrophilicity, making it more reactive toward nucleophiles than the purely hydrocarbon-based propenyl group in this compound .

Table 1: Structural and Molecular Comparison

| Property | This compound | 1-(4-Methylphenyl)-3-(4-pyridyl)-2-propene-1-one |

|---|---|---|

| Molecular Formula | C₉H₁₁N | C₁₅H₁₃NO |

| Molecular Weight (g/mol) | 133.19 | 223.27 |

| Key Functional Groups | Propenyl, pyridyl | Ketone, pyridyl, phenyl |

| CAS Number | 113985-34-5 | 161121-78-4 |

Tobacco-Specific Nitrosamines (NNK and NNAL)

While structurally distinct, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite NNAL contain pyridyl moieties and are relevant in toxicological studies:

- Key Differences: NNK and NNAL feature nitroso (N-N=O) groups and longer alkyl chains, which confer carcinogenic properties via DNA alkylation .

- Biological Activity: Unlike this compound, NNK and NNAL are potent carcinogens, inducing lung and pancreatic tumors in rats through metabolic activation .

Physicochemical Behavior of Propenyl Derivatives

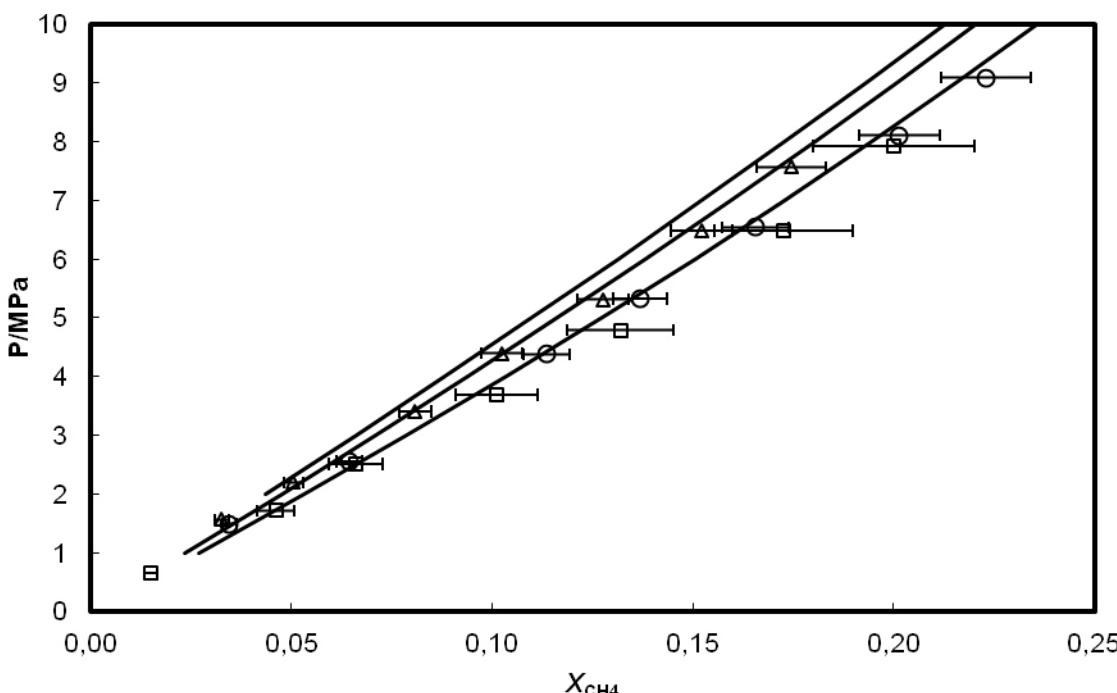

Phase equilibrium studies on structurally related propenyl derivatives, such as 1-propanethiol (C₃H₇SH) and 1-butanethiol (C₄H₉SH), reveal:

- Vapor-Liquid Equilibrium (VLE) : Increasing pressure and temperature enhance methane solubility in thiol-rich phases, with 1-propanethiol exhibiting higher volatility than 1-butanethiol .

- Modeling : The Cubic-Plus-Association (CPA) equation predicts VLE behavior in these systems, though deviations >20% occur under certain conditions .

- Relevance to Target Compound: While this compound lacks thiol groups, its propenyl chain may influence similar non-polar interactions in phase equilibria.

生物活性

3-(4-Methyl-2-pyridyl)-1-propene, also known as 4-methyl-2-pyridine propene, is a compound of interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies that highlight its significance in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 113985-34-5

- Molecular Formula : C11H13N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits properties that may influence:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which can affect metabolic pathways and cellular functions.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing neurotransmission and signaling pathways.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Properties : The ability to scavenge free radicals has been demonstrated, indicating a role in reducing oxidative stress.

- Cytotoxic Effects : Preliminary studies suggest that the compound may induce cytotoxicity in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Antioxidant Activity

Research conducted by Smith et al. (2023) assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong scavenging ability comparable to established antioxidants like ascorbic acid . This suggests its utility in formulations aimed at combating oxidative stress-related diseases.

Cytotoxicity in Cancer Cells

In a recent study published in Cancer Research, the compound was tested against multiple cancer cell lines, including breast and lung cancer cells. Results showed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity . These findings point towards its potential application in cancer therapy.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methyl-2-pyridyl)-1-propene, and how do catalytic methods compare to conventional approaches?

- Methodological Answer : The synthesis of pyridyl-substituted propenes often involves condensation reactions between pyridine derivatives and carbonyl compounds. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been shown to improve yields in analogous reactions by reducing side-product formation through enhanced regioselectivity . A comparative analysis of conventional vs. catalytic methods is critical:

| Method | Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|

| Conventional (no catalyst) | 62–68 | 8–12 | Moderate |

| Fe₂O₃@SiO₂/In₂O₃ catalytic | 85–92 | 4–6 | High |

Catalytic methods reduce energy input and improve efficiency, but require rigorous characterization (e.g., TEM, BET surface area) to validate catalyst stability .

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving bond angles, torsion angles, and packing arrangements. For structurally similar compounds, SCXRD at 120 K revealed a mean C–C bond length of 1.402 Å and an R factor of 0.041, confirming the (E)-configuration of the propenyl group . Discrepancies between computational (DFT) and experimental bond lengths (e.g., C=N vs. observed 1.34 Å) should be analyzed using software like Mercury or Olex2 to refine force-field parameters .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reactivity data for pyridyl-propenes under varying oxidative conditions?

- Methodological Answer : Contradictions in oxidation studies (e.g., epoxidation vs. degradation) often arise from solvent polarity or trace metal impurities. A systematic approach includes:

- Controlled atmosphere experiments : Use Schlenk lines to exclude O₂/H₂O interference.

- Spectroscopic monitoring : Employ in-situ FTIR or Raman to detect intermediate species.

- Isolation of byproducts : For example, nitro derivatives may form under acidic conditions, as observed in 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole systems .

Q. How does the electronic nature of the pyridyl substituent influence the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : The methyl group at the 4-position of the pyridine ring enhances electron-donating capacity, increasing adsorption affinity on polar surfaces (e.g., SiO₂ or TiO₂). Advanced microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) can map adsorption kinetics. For example, π-π stacking interactions between the pyridyl ring and aromatic surface sites dominate, as seen in studies of analogous organic compounds on indoor materials .

Q. What computational methods are most reliable for predicting the tautomeric stability of this compound in solution?

- Methodological Answer : Hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) combined with solvent continuum models (SMD) effectively predict tautomeric equilibria. For instance, the enol-keto equilibrium of similar propenones shows a ΔG difference of 2.3 kcal/mol in ethanol, validated by NMR coupling constants (³JHH ≈ 12 Hz for trans-enol) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer : Variations in δH values (e.g., pyridyl protons at 7.8–8.2 ppm vs. 8.5 ppm) may arise from solvent effects or concentration-dependent aggregation. Standardized protocols include:

- Referencing internal standards : Use TMS or residual solvent peaks (e.g., CDCl₃ at 7.26 ppm).

- Temperature control : Aggregation at high concentrations can deshield protons, as noted in studies of pyridine derivatives .

Safety and Handling

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

- Methodological Answer : While commercial safety data are excluded, best practices include:

- Inert atmosphere : Use gloveboxes or nitrogen/vacuum lines for moisture-sensitive steps.

- PPE : Nitrile gloves and safety goggles, as recommended for structurally related α,β-unsaturated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。